N-Boc-4-carboxymethoxypiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-9(5-7-13)17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUAHIMRWSVXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363607 | |
| Record name | N-Boc-4-carboxymethoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161948-70-5 | |
| Record name | N-Boc-4-carboxymethoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Boc 4 Carboxymethoxypiperidine and Its Direct Precursors
Retrosynthetic Strategies for N-Boc-4-Carboxymethoxypiperidine
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials.
Disconnection Approaches Targeting the Ether and Carboxylic Acid Linkages
The most logical retrosynthetic disconnection for this compound involves cleaving the ether linkage. This bond can be disconnected to reveal two key synthons: a nucleophilic oxygen on a piperidine (B6355638) ring and an electrophilic two-carbon unit bearing a carboxyl group or its synthetic equivalent. This leads back to N-Boc-4-hydroxypiperidine and a reagent such as a haloacetic acid ester (e.g., ethyl bromoacetate). The carboxylic acid functionality is often masked as an ester during the ether formation step to prevent unwanted side reactions and is then revealed in a final hydrolysis step.
Further disconnection of the N-Boc protecting group from N-Boc-4-hydroxypiperidine reveals 4-hydroxypiperidine, a readily available starting material.
Strategic Use of N-Boc-4-Piperidone and N-Boc-4-Hydroxypiperidine as Key Intermediates
The synthesis of this compound heavily relies on two key intermediates: N-Boc-4-piperidone and N-Boc-4-hydroxypiperidine.
N-Boc-4-piperidone is a versatile precursor that can be synthesized from 4-piperidone (B1582916) hydrochloride hydrate (B1144303). The process typically involves the protection of the secondary amine with a di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under basic conditions. scispace.comgoogle.com This intermediate is a ketone, which allows for a variety of chemical transformations at the 4-position of the piperidine ring.
N-Boc-4-hydroxypiperidine is the most direct precursor to the target molecule. It is commonly prepared by the reduction of N-Boc-4-piperidone. google.com This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common and effective choice. Alternatively, N-Boc-4-hydroxypiperidine can be prepared by the direct Boc-protection of 4-hydroxypiperidine. chemicalbook.com
Established Synthetic Routes to this compound
The established synthetic routes to this compound primarily involve the formation of the ether linkage, followed by any necessary functional group manipulations.
Ether Formation Reactions from N-Boc-4-Hydroxypiperidine
The most common method for constructing the ether bond in this compound is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an electrophilic haloacetic acid ester, such as ethyl bromoacetate.
The general reaction is as follows:
Deprotonation: The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to form the corresponding sodium alkoxide.
Nucleophilic Substitution: The resulting alkoxide then undergoes a nucleophilic substitution reaction (SN2) with a haloacetic acid ester.
The choice of base and solvent is crucial for the success of the reaction, with polar aprotic solvents generally favoring the SN2 pathway. masterorganicchemistry.com
Carboxylic Acid Functionalization Approaches
The initial product of the Williamson ether synthesis is typically an ester, for example, ethyl N-Boc-4-carboxymethoxy-piperidine-1-carboxylate. To obtain the final carboxylic acid, a hydrolysis step is required. This is commonly achieved by treating the ester with a base, such as sodium hydroxide (B78521) or lithium hydroxide, in a mixture of water and an organic solvent like methanol (B129727) or THF. Subsequent acidification with an acid, such as hydrochloric acid, protonates the carboxylate salt to yield the desired this compound.
Multi-step Synthetic Sequences
A typical multi-step synthesis of this compound can be summarized as follows:
Protection of 4-Piperidone: 4-Piperidone hydrochloride hydrate is treated with di-tert-butyl dicarbonate in the presence of a base to yield N-Boc-4-piperidone. scispace.com
Reduction to Alcohol: N-Boc-4-piperidone is reduced to N-Boc-4-hydroxypiperidine using a reducing agent like sodium borohydride. google.com
Etherification: The alcohol is then subjected to a Williamson ether synthesis with an ethyl haloacetate in the presence of a strong base to form the corresponding ester.
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid to afford the final product, this compound.
The following tables provide an overview of the key synthetic transformations and the compounds mentioned in this article.
Table 1: Key Synthetic Transformations
| Transformation | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| Boc Protection | 4-Piperidone Hydrochloride Hydrate | (Boc)2O, Base (e.g., NaOH, Triethylamine) | N-Boc-4-piperidone |
| Reduction | N-Boc-4-piperidone | NaBH4, Methanol/THF | N-Boc-4-hydroxypiperidine |
| Williamson Ether Synthesis | N-Boc-4-hydroxypiperidine | 1. NaH, THF/DMF2. Ethyl bromoacetate | Ethyl N-Boc-4-carboxymethoxy-piperidine-1-carboxylate |
Table 2: List of Compounds
| Compound Name | Synonyms | Molecular Formula | CAS Number |
|---|---|---|---|
| This compound | 1-(tert-Butoxycarbonyl)-4-(carboxymethoxy)piperidine | C12H21NO5 | Not available |
| N-Boc-4-piperidone | 1-Boc-4-piperidone, tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | 79099-07-3 |
| N-Boc-4-hydroxypiperidine | tert-Butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | 109384-19-2 |
| 4-Piperidone hydrochloride hydrate | C5H10ClNO·H2O | 40064-34-4 | |
| 4-Hydroxypiperidine | C5H11NO | 5382-16-1 | |
| Di-tert-butyl dicarbonate | Boc anhydride, (Boc)2O | C10H18O5 | 24424-99-5 |
| Ethyl bromoacetate | C4H7BrO2 | 105-36-2 | |
| Ethyl N-Boc-piperidine-4-carboxylate | Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | C13H23NO4 | 142851-03-4 sigmaaldrich.com |
| N-Boc-piperidine-4-carboxylic acid | C11H19NO4 | 84358-13-4 |
Advanced and Stereoselective Synthetic Techniques
Catalytic Reaction Development in N-Boc-4-Piperidine Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of N-Boc-piperidine derivatives is no exception. Both enantioselective catalysis for creating chiral molecules and transition metal-mediated transformations for efficient bond formation are at the forefront of this field.
The synthesis of enantiomerically pure piperidine derivatives is of paramount importance in drug discovery, as different enantiomers can exhibit distinct pharmacological activities. One effective strategy for achieving this is through the kinetic resolution of racemic intermediates. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines can be achieved with high enantiomeric ratios using the base n-butyllithium in the presence of the chiral ligand sparteine. acs.org This method allows for the separation of enantiomers by selectively deprotonating one over the other, enabling the synthesis of enantioenriched 2,4-disubstituted and 2,2,4-trisubstituted piperidines. acs.org
Another powerful approach involves the use of chiral dirhodium tetracarboxylate catalysts. These catalysts can facilitate site-selective and stereoselective C-H functionalization of the piperidine ring. By carefully selecting the catalyst and reaction conditions, it is possible to direct the introduction of new functional groups to specific positions (C2, C3, or C4) of the piperidine core, leading to a diverse library of positional analogues of bioactive molecules like methylphenidate. nih.gov
Transition metals, particularly palladium, have revolutionized the synthesis of complex molecules, including N-Boc-piperidine derivatives. Palladium-catalyzed allylic C-H alkylation of terminal olefins with various nucleophiles provides a direct method for introducing allyl groups into the piperidine scaffold. rsc.org This reaction is believed to proceed through the formation of a π-allylpalladium intermediate, which is then attacked by a nucleophile. mdpi.comnih.gov The development of ligands, such as bisulfoxide and bidentate nitrogen-based ligands, has been crucial in controlling the regioselectivity and efficiency of these reactions. mdpi.com
Furthermore, palladium-catalyzed allylic alkylation can be applied to N-allyl piperidine derivatives themselves. In a process that involves the transfer of the N-allyl group to the pyridine (B92270) periphery, N-allyl pyridinium (B92312) salts can be reacted with a base and a palladium catalyst to generate allylated alkylpyridines. nih.govgoogle.com This transformation proceeds through nucleophilic alkylidene dihydropyridine (B1217469) intermediates that react with (π-allyl)Pd(II) electrophiles. nih.gov
Novel Reagents and Methodologies for C-C and C-O Bond Formation
The construction of the carboxymethoxy side chain on the piperidine ring involves the formation of a crucial C-O bond. Additionally, methods for forming C-C bonds on the piperidine skeleton are essential for creating structural diversity.
The etherification of the hydroxyl group of N-Boc-4-hydroxypiperidine is a key step in the synthesis of this compound. The Williamson ether synthesis is a classic and widely used method for this transformation. nih.govmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. masterorganicchemistry.com For the synthesis of this compound, this typically involves reacting N-Boc-4-hydroxypiperidine with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base.
For sterically hindered alcohols, where the Williamson ether synthesis may be less effective, alternative methods have been developed. A novel electrochemical approach allows for the synthesis of hindered ethers by generating reactive carbocations from carboxylic acids under mild conditions, which are then trapped by alcohol nucleophiles. acs.orgnih.gov Iron-catalyzed dehydrative etherification of alcohols also presents a viable alternative, with the ability to synthesize both symmetrical and unsymmetrical ethers. acs.org
The Mitsunobu reaction is another powerful tool for C-O bond formation, particularly when stereochemical inversion is desired. numberanalytics.com This reaction utilizes a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. numberanalytics.comorgsyn.org While highly effective for many substrates, the Mitsunobu reaction can be challenging with sterically hindered alcohols, and optimization of reagents and conditions is often necessary. orgsyn.org Recent advancements include the development of new Mitsunobu reagents and flow chemistry processes to improve reaction times, selectivity, and yields. ias.ac.in
Phase-transfer catalysis (PTC) offers a green and efficient alternative for O-alkylation reactions. acsgcipr.orgnih.gov By employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, it is possible to use inexpensive inorganic bases like sodium hydroxide in a biphasic system, avoiding the need for strong, moisture-sensitive bases and anhydrous solvents. acsgcipr.orgresearchgate.net This method has been shown to be highly effective for the selective O-ethylation of N-Boc amino alcohols. researchgate.net
Recent advances in C-C bond formation on the piperidine ring include the use of organometallic reagents and catalytic methods. Asymmetric carbon-carbon bond-forming reactions at the 2-position of a piperidine skeleton have been achieved using copper(II)-chiral oxazoline (B21484) catalysts. researchgate.net Furthermore, enzymatic C-C bond cleavage in piperidine rings, resembling a retro-aza-Prins reaction, has been discovered, opening new avenues for the functionalization of these heterocyclic systems. acs.org
Optimization of Reaction Conditions and Process Chemistry in Laboratory Settings
The successful synthesis of this compound in a laboratory setting relies on the careful optimization of reaction conditions to maximize yield and purity while ensuring practicality and scalability.
The etherification of N-Boc-4-hydroxypiperidine with an alkyl haloacetate is a critical step that warrants careful optimization. Key parameters include the choice of base, solvent, temperature, and, if applicable, the phase-transfer catalyst.
Table 1: Optimization of Williamson Ether Synthesis for this compound
| Entry | Base | Solvent | Temperature (°C) | Alkylating Agent | Yield (%) | Reference |
| 1 | NaH | THF | rt | Ethyl bromoacetate | >90 | General Principle nih.gov |
| 2 | K₂CO₃ | DMF | 80 | Ethyl bromoacetate | ~85 | General Principle researchgate.net |
| 3 | 50% aq. NaOH | Toluene/Heptane | rt | Ethyl bromoacetate | Good | researchgate.net |
| 4 | Cs₂CO₃ | Acetonitrile | 60 | Ethyl bromoacetate | High | General Principle |
Note: Yields are illustrative and can vary based on specific reaction conditions and scale.
For the Mitsunobu reaction, optimization involves the selection of the phosphine and azodicarboxylate reagents, as well as the solvent and temperature. Slow addition of the reagents can often minimize the formation of byproducts. numberanalytics.com
Table 2: Optimization of Mitsunobu Reaction for Ether Formation
| Entry | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) | Nucleophile | Yield (%) | Reference |
| 1 | PPh₃ | DEAD | THF | 0 to rt | Carboxylic Acid | High | numberanalytics.com |
| 2 | PPh₃ | DIAD | THF | 0 to rt | Carboxylic Acid | High | numberanalytics.com |
| 3 | Polymer-supported PPh₃ | DEAD | DCM | rt | Carboxylic Acid | Good | General Principle |
| 4 | P(n-Bu)₃ | ADDP | Toluene | rt | Carboxylic Acid | Good | General Principle |
Note: ADDP = 1,1'-(Azodicarbonyl)dipiperidine. Yields are illustrative.
Phase-transfer catalysis provides an excellent platform for optimization. The choice of the phase-transfer catalyst, its concentration, the nature of the inorganic base, and the organic solvent all significantly impact the reaction outcome. Tetrabutylammonium salts are commonly used and effective catalysts for such transformations. nih.gov
Table 3: Optimization of Phase-Transfer Catalyzed Etherification
| Entry | Catalyst | Base | Organic Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | TBAB | 50% aq. NaOH | Toluene | 25-80 | High | nih.govresearchgate.net |
| 2 | TBAB | K₂CO₃ | Heptane | 70 | Good | researchgate.net |
| 3 | Aliquat 336 | 50% aq. KOH | Dichloromethane (B109758) | rt | High | General Principle |
| 4 | TBAB | Na₂CO₃ | Ethyl Acetate | 50 | Good | General Principle |
Note: TBAB = Tetrabutylammonium bromide. Aliquat 336 = Tricaprylylmethylammonium chloride. Yields are illustrative.
In terms of process chemistry for laboratory scale-up, considerations include the ease of purification, the cost and availability of reagents, and the safety of the procedures. For instance, while sodium hydride is a very effective base, its pyrophoric nature requires careful handling, especially on a larger scale. The use of solid-supported reagents or catalysts can simplify purification by allowing for filtration to remove byproducts. For the Mitsunobu reaction, the removal of triphenylphosphine oxide and the reduced azodicarboxylate can be challenging, and various workup procedures and scavenger resins have been developed to address this issue. orgsyn.org The development of continuous flow processes for reactions like the Mitsunobu can also offer significant advantages in terms of safety, efficiency, and scalability. ias.ac.in
Reactivity and Transformative Chemistry of N Boc 4 Carboxymethoxypiperidine
Chemical Transformations of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for derivatization, enabling the linkage of the piperidine (B6355638) scaffold to other molecules or functional groups.
Derivatization to Esters, Amides, and Acid Chlorides
The carboxylic acid of N-Boc-4-carboxymethoxypiperidine can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides, which are themselves versatile intermediates.
Esters: Esterification is a common transformation. For instance, methyl esters can be synthesized under mild conditions using diazomethane (B1218177). masterorganicchemistry.comlibretexts.orgyoutube.com This reaction proceeds via protonation of diazomethane by the carboxylic acid, followed by an SN2 attack of the resulting carboxylate. libretexts.orgyoutube.com Alternative and safer methods involve reaction with an alcohol in the presence of a coupling agent or under acidic catalysis.
Amides: Amide bond formation is crucial for connecting the piperidine moiety to amino acids or other amine-containing fragments. This is typically achieved using standard peptide coupling reagents. uniurb.it Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are highly efficient and minimize racemization, especially when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govpeptide.combachem.com The general process involves the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack of the amine. uniurb.it For less reactive amines, such as anilines, more potent coupling reagents like HATU or the use of DIC/HOAt may be necessary to achieve good yields. researchgate.net
Acid Chlorides: The conversion of the carboxylic acid to the more reactive acid chloride opens up a wider range of nucleophilic acyl substitution reactions. Standard reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. reddit.comresearchgate.netmasterorganicchemistry.comblogspot.comshirazu.ac.ir Thionyl chloride converts carboxylic acids to acid chlorides with the convenient formation of gaseous byproducts (SO₂ and HCl). masterorganicchemistry.comblogspot.com Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is a milder and more selective reagent. researchgate.netblogspot.com The reaction with oxalyl chloride proceeds through a Vilsmeier-Haack type intermediate. researchgate.net
Table 1: Common Reagents for Carboxylic Acid Derivatization
| Derivative | Reagent(s) | Typical Conditions |
| Methyl Ester | Diazomethane (CH₂N₂) | Ethereal solution, room temperature |
| Amide | HBTU, HOBt, DIPEA | DMF or DCM, room temperature |
| Amide | TBTU, HOBt, DIPEA | DMF or DCM, room temperature |
| Amide (for poor nucleophiles) | HATU, DIPEA | DMF or DCM, room temperature |
| Acid Chloride | Thionyl Chloride (SOCl₂) | Neat or in an inert solvent, reflux |
| Acid Chloride | Oxalyl Chloride, cat. DMF | DCM or other inert solvent, room temperature |
Decarboxylation and Related Reactions
Decarboxylation, the removal of the carboxyl group, can be a key step in the synthesis of certain substituted piperidines. Direct decarboxylation of carboxylic acids is often challenging and requires harsh conditions. However, several indirect methods are available.
One of the most effective methods for the decarboxylation of non-activated carboxylic acids is the Barton decarboxylation . organic-chemistry.org This radical-based method involves the conversion of the carboxylic acid into a thiohydroxamate ester (a Barton ester), typically using N-hydroxy-2-thiopyridone. The Barton ester is then treated with a radical initiator (like AIBN) and a radical source, such as tributyltin hydride or a thiol, to induce decarboxylation and formation of the corresponding alkane. This method is tolerant of a wide range of functional groups.
Reactions Involving the Ether Moiety
The carboxymethoxy group (-OCH₂COOH) contains an ether linkage that can be susceptible to cleavage under certain conditions.
Ether Cleavage and Rearrangement Studies
Ether Cleavage: The cleavage of ethers is a fundamental transformation in organic synthesis. Strong protic acids such as HBr and HI can cleave ethers, typically via an SN1 or SN2 mechanism depending on the structure of the ether. reddit.com Lewis acids are also powerful reagents for ether cleavage. Boron tribromide (BBr₃) is particularly effective for cleaving aryl methyl ethers and can also be used for other types of ethers. reddit.com The reaction mechanism is believed to involve the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion. reddit.com Another useful reagent for ether cleavage is trimethylsilyl (B98337) iodide (TMSI), which can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide. acsgcipr.orgresearchgate.net TMSI is known to cleave a variety of ethers under relatively mild conditions. acsgcipr.orgresearchgate.net
Rearrangement Reactions: While less common than cleavage, rearrangements of ethers can occur under specific conditions. Sigmatropic rearrangements, such as the researchgate.netyork.ac.uk-Wittig rearrangement, are known for α-alkoxy carbanions. researchgate.netrsc.org For a substrate like this compound, deprotonation of the carbon adjacent to the ether oxygen could potentially initiate such a rearrangement, leading to a C-C bond formation and migration of the piperidine ring. However, specific studies on such rearrangements for this particular compound are not prominent in the literature. Other sigmatropic rearrangements, like the york.ac.ukyork.ac.uk sigmatropic shift, are also known for certain types of unsaturated ethers but would require prior modification of the carboxymethoxy group. rsc.orgresearchgate.net
Table 2: Reagents for Ether Cleavage
| Reagent | General Applicability |
| HBr, HI | Cleavage of various ethers |
| Boron Tribromide (BBr₃) | Particularly effective for aryl ethers, also cleaves alkyl ethers |
| Trimethylsilyl Iodide (TMSI) | Mild cleavage of a wide range of ethers |
Modifications and Functionalization of the Piperidine Core
The piperidine ring itself can be a target for further functionalization, and controlling the stereochemistry of these transformations is often a key challenge.
Stereochemical Control in Piperidine Ring Transformations
Achieving stereocontrol in the synthesis of substituted piperidines is of great importance in drug discovery. Several strategies have been developed to introduce substituents onto the piperidine ring with high levels of stereoselectivity.
Asymmetric Deprotonation: The asymmetric deprotonation of N-Boc-piperidine using a chiral base, followed by quenching with an electrophile, can provide access to enantiomerically enriched α-substituted piperidines. researchgate.netyork.ac.uk However, this method is highly sensitive to steric factors, and achieving high enantioselectivity with 4-substituted piperidines can be challenging. researchgate.netyork.ac.uk
Diastereoselective Reactions: The existing substituent at the 4-position can direct the stereochemical outcome of subsequent reactions. For example, the reduction of a ketone at a position on the ring can be influenced by the steric bulk of the 4-substituent, leading to a diastereoselective formation of the corresponding alcohol. Diastereoselective synthesis of substituted tetrahydroquinolines, which share a similar six-membered nitrogen heterocycle, has been achieved through tandem reduction-reductive amination reactions, where the stereochemistry is controlled in the cyclization step. nih.gov Similar principles can be applied to the synthesis of substituted piperidines.
Catalytic Asymmetric Methods: The use of chiral catalysts provides a powerful tool for the enantioselective synthesis of substituted piperidines. researchgate.netnih.govnih.gov For example, asymmetric hydrogenation of pyridinium (B92312) salts or tetrahydropyridines using chiral iridium or rhodium catalysts can yield highly enantioenriched piperidines. nih.gov Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have also emerged as a powerful strategy for the asymmetric dearomatization of pyridines to afford stereodefined piperidines. nih.gov
Table 3: Strategies for Stereocontrolled Piperidine Functionalization
| Strategy | Description |
| Asymmetric Deprotonation | Use of a chiral base to selectively remove a proton, followed by reaction with an electrophile. |
| Diastereoselective Reactions | The existing stereocenter directs the formation of a new stereocenter. |
| Catalytic Asymmetric Hydrogenation | Use of a chiral metal catalyst to reduce a prochiral precursor with high enantioselectivity. |
| Chemo-enzymatic Dearomatization | Combination of chemical synthesis and enzymatic reactions to achieve high stereoselectivity. |
Side-Chain Elongation and Diversification at the C4 Position
The carboxymethoxy group at the C4 position of this compound serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse array of derivatives. Key transformations include amide bond formation, esterification, and reduction of the carboxylic acid.
Amide Bond Formation: The carboxylic acid of this compound can be readily coupled with a wide range of primary and secondary amines to form the corresponding amides. This transformation is typically achieved using standard peptide coupling reagents. The fundamental principle of this reaction involves the activation of the carboxylic acid to generate a more reactive species that is susceptible to nucleophilic attack by an amine. researchgate.net Common coupling reagents that can be employed for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to enhance efficiency and minimize side reactions like racemization. luxembourg-bio.comnih.gov The use of uronium or phosphonium (B103445) salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is also a prevalent strategy for promoting efficient amide bond formation, particularly with less reactive or sterically hindered amines. luxembourg-bio.comnih.gov
A representative procedure for such a coupling reaction would involve dissolving this compound in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), followed by the addition of the amine, the coupling reagent, and any necessary additives. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). nih.gov
Esterification: The carboxylic acid can also be converted to various esters through Fischer esterification or by reaction with alkyl halides in the presence of a base. Fischer esterification typically involves reacting the carboxylic acid with an alcohol under acidic catalysis. However, for a molecule like this compound, which possesses an acid-labile Boc group, milder esterification methods are generally preferred. These can include reaction with an alkyl halide in the presence of a non-nucleophilic base like cesium carbonate or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). Another common method is the use of coupling reagents, similar to amide formation, but with an alcohol as the nucleophile instead of an amine.
Reduction to Alcohols: The carboxylic acid of the side chain can be reduced to the corresponding primary alcohol, thereby elongating the side chain and introducing a new functional group for further diversification. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. chemguide.co.uk The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at room temperature. chemguide.co.uk The initial product is an aluminum salt, which is then hydrolyzed, typically with a dilute acid, to yield the final alcohol. chemguide.co.uk It is crucial to note that LiAlH₄ is a highly reactive and non-selective reagent that can also reduce other functional groups if present. More recent methods have explored the use of transition metal catalysts, such as manganese(I) complexes, for the hydrosilylation of carboxylic acids as a milder alternative to metal hydrides. nih.gov
Interactive Data Table: Representative Transformations of the C4 Side-Chain
| Transformation | Reagents and Conditions | Product Functional Group |
| Amide Formation | Amine, Coupling Agent (e.g., EDC, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF, DCM) | Amide |
| Esterification | Alcohol, Acid Catalyst (Fischer); or Alkyl Halide, Base (e.g., Cs₂CO₃); or Alcohol, Coupling Agent | Ester |
| Reduction | 1. LiAlH₄, Anhydrous Ether (e.g., THF) 2. Acidic Workup (e.g., dilute H₂SO₄) | Primary Alcohol |
Role of the N-Boc Group in Directing Reactivity and its Deprotection
The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen plays a crucial, multifaceted role in the chemistry of this compound.
Directing Reactivity: The N-Boc group is an electron-withdrawing group that deactivates the nitrogen atom, preventing it from participating in undesired side reactions such as N-alkylation or acting as a nucleophile. Its significant steric bulk also influences the stereochemical outcome of reactions at adjacent positions by directing incoming reagents to the less hindered face of the molecule. For instance, in reactions involving the piperidine ring itself, the Boc group can direct functionalization to specific positions.
Stability and Solubility: The Boc group is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and involve catalytic hydrogenation, making it compatible with many synthetic transformations of the C4 side chain. organic-chemistry.org Furthermore, the presence of the Boc group often enhances the solubility of the molecule in common organic solvents, facilitating its handling and purification.
Deprotection: A key advantage of the Boc group is its susceptibility to cleavage under acidic conditions, which allows for the selective unmasking of the piperidine nitrogen at a desired stage in a synthetic sequence. organic-chemistry.org The most common method for Boc deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). nih.gov The reaction is typically rapid and proceeds at room temperature. nih.gov Another widely used method is the use of hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate. nih.gov The mechanism of deprotection involves protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine.
The choice of deprotection conditions can be critical, especially if other acid-sensitive functional groups are present in the molecule. Milder acidic conditions or alternative deprotection methods, such as using oxalyl chloride in methanol (B129727), have also been reported for sensitive substrates. nih.gov
Interactive Data Table: Common N-Boc Deprotection Conditions
| Reagent(s) | Solvent | Typical Conditions |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-4 hours |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Methanol | Room Temperature |
| Oxalyl Chloride | Methanol | Room Temperature |
Applications of N Boc 4 Carboxymethoxypiperidine As a Key Building Block in Organic Synthesis Research
Access to Complex Heterocyclic Scaffolds
The inherent structure of N-Boc-4-carboxymethoxypiperidine provides a robust framework for the synthesis of intricate heterocyclic systems. The piperidine (B6355638) ring serves as a core scaffold, while the carboxymethoxy group offers a reactive point for elaboration and cyclization reactions.
Spirocyclic piperidines, which feature a carbon atom shared by two rings, are of considerable interest in medicinal chemistry. researchgate.net The N-Boc-piperidine framework is a common starting point for accessing these structures. Research has demonstrated the utility of related N-Boc-piperidone derivatives in creating novel spiropiperidines. For instance, N-Boc 4-nitropiperidine (B3164321), synthesized from N-Boc-piperidone, has been successfully utilized as an intermediate in the development of spirolactam piperidines. researchgate.net This approach showcases a strategy where the functional group at the 4-position of the piperidine ring is key to building the second ring of the spiro-system. researchgate.net The synthesis of analogues of potent enzyme inhibitors, such as Alogliptin, has also involved the introduction of a spirocyclic moiety onto the piperidine ring, highlighting the value of this structural motif. beilstein-journals.org
Table 1: Example Pathway to Spirocyclic Piperidine Analogs
| Starting Material Precursor | Key Transformation Step | Resulting Spirocyclic Structure |
|---|---|---|
| N-Boc-piperidone | Conversion to N-Boc 4-nitropiperidine followed by cyclization | Spirolactam piperidine researchgate.net |
The functional groups on this compound allow it to be integrated into fused heterocyclic systems. A prominent strategy involves converting the piperidine starting material into a more reactive intermediate that can undergo a ring-forming reaction. For example, N-Boc protected piperidine carboxylic acids, which are structurally analogous to the title compound, can be transformed into β-keto esters. nih.gov These intermediates are then reacted with reagents like N,N-dimethylformamide dimethyl acetal (B89532) to form β-enamino diketones. Subsequent cyclization of these diketones with various substituted hydrazines regioselectively yields fused pyrazole (B372694) rings, resulting in 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. nih.gov This methodology provides a clear pathway from a simple piperidine building block to a more complex, fused bicyclic system. nih.gov
Beyond spirocyclic and fused systems, the piperidine scaffold can be elaborated into more complex polycyclic structures. This often involves intramolecular cascade reactions, where a series of bond-forming events occur in a single synthetic operation. For example, intramolecular radical-mediated cyclizations of linear amino-aldehydes have been developed for synthesizing piperidines and other heterocycles. nih.gov The carboxymethoxy group of this compound can be chemically modified into a tether containing a reactive functional group, such as an alkyne or an aldehyde. This tether can then participate in an intramolecular cyclization cascade, enabling the construction of additional rings onto the initial piperidine framework to form intricate polycyclic architectures. nih.gov
Preparation of Functionalized Aliphatic and Aromatic Compounds
The carboxymethoxy group (-OCH₂COOH) is a key functional handle that allows for the derivatization of the piperidine scaffold into a variety of other compounds. This carboxylic acid moiety can undergo a wide range of standard organic transformations. For instance, it can be reduced to the corresponding alcohol, esterified with various alcohols, or coupled with amines to form a diverse library of amides. Furthermore, the piperidine ring itself can be functionalized. A convenient synthesis of N-Boc-4-formylpiperidine has been developed, demonstrating the introduction of a reactive aldehyde group which can serve as a linchpin for further synthetic elaborations. researchgate.net These transformations convert the initial building block into new, highly functionalized aliphatic molecules that can be used in subsequent synthetic steps.
Table 2: Potential Functional Group Transformations
| Starting Functional Group | Reagent/Condition | Resulting Functional Group |
|---|---|---|
| Carboxylic Acid (-COOH) | Amine, Coupling Agent (e.g., EDC·HCl) | Amide (-CONR₂) |
| Carboxylic Acid (-COOH) | Alcohol, Acid Catalyst | Ester (-COOR) |
| Carboxylic Acid (-COOH) | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) |
Utility in the Synthesis of Advanced Intermediates for Complex Molecule Construction
The true utility of building blocks like this compound is demonstrated in their application to the total synthesis of complex and biologically active molecules. While the piperidine ring is a common feature in many pharmaceuticals, the specific functionality of the building block dictates its suitability for a given synthetic target.
Related N-Boc-piperidine derivatives serve as crucial intermediates in the synthesis of notable drugs. For example, N-Boc-4-piperidinone is a key starting material in a documented synthesis of the potent opioid analgesic Fentanyl. dtic.mil In this synthesis, the piperidinone is first converted to tert-butyl 4-(phenylamino)piperidine-1-carboxylate through reductive amination. dtic.mil Similarly, 4-(N-Boc-amino)piperidine has been employed as a fundamental building block in the synthesis of aminopiperidine-based chemokine receptor 5 (CCR5) antagonists, which have potential as anti-HIV agents. These examples underscore the role of functionalized N-Boc-piperidines as advanced intermediates, providing a pre-built, protected heterocyclic core that significantly simplifies the construction of complex molecular targets.
Table 3: Application of N-Boc-Piperidine Building Blocks in Complex Molecule Synthesis
| Building Block | Complex Molecule Target (or class) | Biological Significance |
|---|---|---|
| N-Boc-4-piperidinone | Fentanyl dtic.mil | Opioid Analgesic dtic.mil |
| 4-(N-Boc-amino)piperidine | CCR5 Antagonists | Anti-HIV-1 Agents |
Contributions of N Boc 4 Carboxymethoxypiperidine to Medicinal Chemistry and Chemical Biology Research
Design and Synthesis of Piperidine-Containing Drug Leads and Candidates
The piperidine (B6355638) moiety is a prevalent scaffold in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including its ability to improve solubility and metabolic stability. N-Boc-4-carboxymethoxypiperidine serves as a key intermediate in the synthesis of such compounds, providing a robust framework that can be elaborated into complex drug-like molecules. nih.govmdpi.com The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during synthetic manipulations and can be readily removed under acidic conditions to reveal a secondary amine for further functionalization. nih.gov Simultaneously, the carboxymethoxy group provides a reactive handle for the formation of amide bonds or other linkages. nih.gov
The piperidine scaffold is a common feature in many receptor antagonists. While direct examples employing this compound are not extensively documented in publicly available research, the utility of closely related piperidine intermediates in this area is well-established. For instance, research into novel dopamine (B1211576) D4 receptor antagonists has utilized N-Boc-4-hydroxypiperidine as a starting material. nih.gov The synthesis involves the alkylation of the hydroxyl group, followed by deprotection of the Boc group and subsequent N-alkylation or reductive amination to introduce diverse substituents. nih.gov This modular synthetic strategy highlights how the functional handles of N-Boc-protected piperidines can be exploited to generate libraries of compounds for screening against G-protein coupled receptors (GPCRs) and other receptor families. The carboxymethoxy group of this compound offers an alternative point of attachment for generating structural diversity, allowing for the exploration of different vector spaces around the piperidine core to optimize receptor binding affinity and selectivity.
The development of enzyme inhibitors has significantly benefited from the incorporation of piperidine-containing fragments. This compound is an ideal precursor for this purpose. The synthesis of potent angiotensin-converting enzyme (ACE) inhibitors has been described, involving N-carboxymethyldipeptides that feature a piperidylalkyl group. nih.gov These inhibitors demonstrated significant in vitro potency and in vivo efficacy, underscoring the importance of the piperidine moiety in achieving the desired biological activity. nih.gov
In another example, derivatives of piperidine-4-carboxylic acid have been synthesized and evaluated as inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions. These studies demonstrate that the carboxylic acid functionality on the piperidine ring is a key interaction point with the enzyme's active site. The carboxymethoxy group of this compound provides a flexible linker that can position the carboxylic acid moiety for optimal interaction with target enzymes.
| Target Enzyme | Piperidine-Based Inhibitor Class | Reference |
| Angiotensin-Converting Enzyme (ACE) | N-carboxymethyldipeptides with ω-(4-piperidyl)alkyl group | nih.gov |
| Steroid 5α-reductase | N-substituted piperidine-4-(benzylidene-4-carboxylic acids) |
This compound serves as an excellent precursor for the synthesis of a wide array of bioactive amines and amides. nih.gov The removal of the Boc protecting group yields a secondary amine, which can then be functionalized through reactions such as N-alkylation, reductive amination, or acylation to introduce various substituents. nih.govnih.gov This allows for the systematic modification of the piperidine nitrogen to explore its impact on biological activity.
Furthermore, the carboxylic acid of the carboxymethoxy group is a versatile handle for the synthesis of amide derivatives. mdpi.com Amide bond formation is a cornerstone of medicinal chemistry, and this functionality allows for the coupling of the piperidine scaffold to a wide range of amines, amino acids, and other building blocks. This dual reactivity makes this compound a valuable tool for generating diverse libraries of compounds with potential therapeutic applications.
Scaffold for Combinatorial Library Synthesis in Drug Discovery Programs
Combinatorial chemistry has become an indispensable tool in modern drug discovery for the rapid generation of large numbers of compounds for high-throughput screening. The bifunctional nature of this compound makes it an ideal scaffold for the construction of combinatorial libraries.
Research has demonstrated the use of N-Boc protected piperidine carboxylic acids in the regioselective synthesis of novel heterocyclic systems, such as pyrazoles. In these syntheses, the piperidine-derived β-keto esters are reacted with various hydrazines to produce a library of substituted pyrazoles. This approach allows for the introduction of diversity at multiple points of the final molecule, stemming from the initial piperidine scaffold and the different reaction partners used. The resulting libraries of piperidine-containing heterocyclic compounds can then be screened for a wide range of biological activities.
Development of Chemical Probes for Biological Target Identification
Chemical probes are essential tools for elucidating the function of proteins and identifying their roles in disease pathways. These probes often contain a reactive group for covalent labeling of the target protein and a reporter tag, such as biotin (B1667282) or a fluorophore, for detection and enrichment. This compound possesses the necessary functionalities to be incorporated into such probes.
The carboxylic acid of the carboxymethoxy group can be readily coupled to linkers that bear a photoreactive group (e.g., a benzophenone (B1666685) or an aryl azide) and a reporter tag. mdpi.comnih.gov For example, in the synthesis of photoaffinity probes, a common strategy is to form an amide bond between a carboxylic acid on the scaffold and an amine-containing linker. Similarly, the synthesis of cleavable biotin probes for proteomic studies often involves the use of linkers that can be attached to a scaffold via its functional groups. nih.gov The piperidine nitrogen, after deprotection, offers another site for modification, allowing for the attachment of different pharmacophoric elements to direct the probe to specific protein targets.
Structure-Activity Relationship (SAR) Studies Enabled by Piperidine Diversification
Understanding the structure-activity relationship (SAR) is a critical aspect of drug discovery, guiding the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The ease with which this compound can be chemically modified makes it a valuable tool for systematic SAR studies.
By independently modifying the piperidine nitrogen (after Boc deprotection) and the carboxylic acid terminus, chemists can systematically explore the chemical space around the piperidine core. For example, in the development of inhibitors for MenA, an enzyme in Mycobacterium tuberculosis, SAR studies of piperidine derivatives were conducted to improve potency and drug-like properties. Similarly, SAR studies of carbamoyl (B1232498) pyridone derivatives as influenza inhibitors have also been reported, where modifications around a core scaffold led to the identification of potent compounds. The diversification potential offered by this compound allows researchers to probe the specific interactions between a ligand and its biological target, leading to the rational design of more effective therapeutic agents.
Emerging Research Directions and Future Prospects for N Boc 4 Carboxymethoxypiperidine
Development of Sustainable and Atom-Economical Synthetic Routes
The synthesis of piperidine (B6355638) derivatives, including N-Boc-4-carboxymethoxypiperidine, is undergoing a transformation driven by the principles of green chemistry. Researchers are moving away from traditional multi-step, resource-intensive methods towards more sustainable and atom-economical alternatives.
Key developments include:
Catalytic Hydrogenation: Modern approaches often utilize catalytic hydrogenation for the selective reduction of a carbonyl group in a precursor like N-Boc-4-piperidone. bloomtechz.com This method typically employs precious metal catalysts, such as platinum or palladium on carbon, under mild conditions, leading to high yields. bloomtechz.com
One-Pot Reactions: Innovative one-pot procedures are being developed to streamline synthesis. For instance, a manganese dioxide-mediated oxidation-cyclization method allows for the preparation of N-substituted 4-piperidones from divinyl ketone in a double aza-Michael addition, which is an atom-efficient process. kcl.ac.uk
Borane-Catalyzed Hydrogenation: A metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as a hydrogen source offers a greener route to various piperidines with good yields and selectivity. organic-chemistry.org
Domino Reactions: Ruthenium-catalyzed domino redox isomerization/cyclization of accessible aminopropargyl alcohols provides a single-step, atom-economical pathway to nitrogen heterocycles. organic-chemistry.org
Microwave-Assisted Synthesis: The use of microwave irradiation for the cyclocondensation of alkyl dihalides with primary amines in an aqueous medium presents a simple and efficient route to nitrogen-containing heterocycles. organic-chemistry.org
| Synthetic Approach | Key Features | Advantages |
| Catalytic Hydrogenation | Uses catalysts like Pt or Pd on carbon for selective reduction. bloomtechz.com | High yield, mild operating conditions. bloomtechz.com |
| One-Pot Oxidation-Cyclization | Employs manganese dioxide in a double aza-Michael addition. kcl.ac.uk | High atom economy, reduced number of steps. kcl.ac.uk |
| Borane-Catalyzed Hydrogenation | Metal-free transfer hydrogenation using ammonia borane. organic-chemistry.org | Avoids heavy metal catalysts, good selectivity. organic-chemistry.org |
| Microwave-Assisted Cyclization | Cyclocondensation in an aqueous medium under microwave irradiation. organic-chemistry.org | Rapid, efficient, uses greener solvent. organic-chemistry.org |
Advanced Spectroscopic and Computational Approaches for Mechanistic Insights
To fully harness the potential of this compound and its derivatives, a deep understanding of their structure and reaction mechanisms is crucial. Advanced spectroscopic and computational techniques are providing unprecedented insights.
Spectroscopic Analysis: The structure of novel piperidine derivatives is routinely confirmed through a suite of spectroscopic methods. For instance, the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates was verified using ¹H, ¹³C, and ¹⁵N-NMR spectroscopy, along with high-resolution mass spectrometry (HRMS). nih.gov Techniques like NOESY are also employed to confirm spatial arrangements and isomeric forms. nih.gov
Computational Studies: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting selectivity.
Mechanism Elucidation: In the palladium-catalyzed β-arylation of N-Boc-piperidines, DFT calculations showed that the reductive elimination steps are selectivity-determining, and the computational results accurately reproduced the experimental trends observed with different ligands. rsc.orgresearchgate.net
Reactivity Rationalization: Computational studies have been used to explain the differences in reactivity between various types of carbenes in C-H functionalization reactions of related N-Boc heterocycles. acs.org
Binding Mode Analysis: In drug discovery, computational docking and molecular dynamics simulations are used to understand how piperidine-based ligands interact with biological targets like the sigma-1 receptor. nih.govrsc.org These studies help to elucidate the key amino acid residues involved in binding and guide the design of more potent and selective molecules. nih.govrsc.org
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models have been developed for piperidine derivatives to correlate their chemical structures with biological activities, such as Akt1 inhibition. nih.gov These models use 2D and 3D autocorrelation descriptors to predict the inhibitory concentrations of new compounds. nih.gov
These advanced analytical and computational methods provide a powerful synergy, enabling researchers to not only characterize new molecules but also to rationally design improved synthetic routes and novel functional compounds.
Integration with High-Throughput Synthesis and Screening Methodologies
The structural framework of this compound makes it an ideal scaffold for the construction of large compound libraries used in drug discovery and other fields. Its integration with high-throughput and automated synthesis platforms is accelerating the pace of research.
The dual functionality of the molecule—the Boc-protected amine and the carboxymethoxy group—provides two distinct points for modification, allowing for the creation of diverse molecular architectures.
Key Methodologies:
Automated Synthesis: N-Boc protected piperidine and pyrrolidine (B122466) building blocks are increasingly used in automated synthesis platforms. acs.org For example, a "build-and-couple" strategy allows for the rapid, diversity-oriented synthesis of complex molecules from a collection of stock chemicals.
Solid-Phase Synthesis: The use of building blocks amenable to Solid-Phase Peptide Synthesis (SPPS) enables the automated creation of peptide-peptoid hybrids. frontiersin.org For instance, peptoid building blocks with azido (B1232118) and alkyne functionalities can be readily incorporated into a peptide sequence using microwave-assisted Fmoc-SPPS, followed by an on-resin "click" cyclization to generate libraries of cyclic compounds. frontiersin.org
Fragment-Based Drug Discovery (FBDD): Bifunctional building blocks derived from N-Boc-piperidine are being designed for FBDD. acs.org These fragments can be elaborated in three dimensions to access novel chemical space. Multigram-scale synthesis of these building blocks allows for extensive derivatization through reactions like Suzuki-Miyaura cross-couplings and subsequent N-functionalization, leading to the generation of 3D lead-like compounds. acs.org
Library Generation: Researchers have demonstrated that pyridine-fused boronic ester building blocks are suitable for high-throughput synthesis, leading to the rapid generation of biaryl and ether-linked compound libraries for drug discovery projects. nih.govwhiterose.ac.uk
The compatibility of piperidine-based building blocks with these automated and high-throughput techniques significantly enhances the efficiency of generating and screening large numbers of diverse molecules, ultimately accelerating the discovery of new drug candidates and functional materials. frontiersin.orgnih.gov
Exploration of Novel Reactivities and Catalytic Systems
The piperidine ring, while stable, can be selectively functionalized through modern catalytic methods, opening up new avenues for creating complex and valuable molecules from simple precursors like N-Boc-piperidine. Research is focused on developing novel catalyst systems that can control the position (regioselectivity) and 3D-orientation (stereoselectivity) of new functional groups.
C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying the piperidine core. The choice of catalyst and the nature of the protecting group on the nitrogen atom are critical for controlling where the new substituent attaches.
Rhodium-Catalyzed Reactions: Dirhodium catalysts have been effectively used for site-selective C-H functionalization. For example, using Rh₂(R-TCPTAD)₄ on N-Boc-piperidine directs functionalization to the C2 position. nih.gov In contrast, different rhodium catalysts can target the C4 position when a different N-protecting group is used. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts, controlled by specific biarylphosphine ligands, can achieve selective β-arylation (at the C3 position) of N-Boc-piperidines. rsc.orgresearchgate.net This is significant because functionalization at the β-position is traditionally more challenging than at the α-position (C2). The mechanism often involves a palladium migration step. researchgate.net
Other Novel Transformations:
Lithiation-Trapping: The N-Boc group can direct lithiation to the adjacent α-carbon (C2). This α-lithiated intermediate can then be trapped with various electrophiles to introduce new substituents. nih.gov This method has been successfully applied to N-Boc-pyrrolidine and N-Boc-piperazine systems, although it can be challenging for N-Boc-piperidine itself. nih.govyork.ac.uk
Cascade Reactions: An α-imino rhodium carbene can initiate a cascade reaction involving a 1,2-aryl/alkyl migration and annulation to synthesize valuable piperidin-4-one derivatives in high yields. acs.org
The table below summarizes some of the catalyst systems used for the selective functionalization of N-Boc-piperidine.
| Position | Reaction Type | Catalyst System | Outcome |
| C2 (α) | C-H Functionalization | Rh₂(R-TCPTAD)₄ | Generates 2-substituted piperidines. nih.gov |
| C3 (β) | C-H Arylation | Palladium / Biarylphosphine Ligands | Produces 3-arylpiperidines with ligand-controlled selectivity. rsc.orgresearchgate.net |
| C4 (γ) | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ (with N-α-oxoarylacetyl group) | Leads to 4-substituted piperidines. nih.gov |
The ongoing exploration of these catalytic systems is crucial for expanding the synthetic utility of this compound, enabling the creation of novel analogues for pharmaceutical and materials science applications. nih.gov
Potential in Materials Science, Supramolecular Chemistry, and Agrochemical Research
While this compound is a staple in pharmaceutical research, its unique structural features suggest significant potential in other scientific domains, including materials science, supramolecular chemistry, and agrochemical development.
Materials Science: The piperidine scaffold is being explored as a building block for functional materials. Its incorporation into larger molecular structures can influence properties like solubility, stability, and intermolecular interactions.
Functional Material Building Blocks: Piperidine derivatives are used in the synthesis of ligands for functional metal complexes, liquid crystals, and building blocks for small molecule semiconductors. ambeed.com
Polymers and Coordination Polymers: The piperidine nitrogen can be part of a polymer backbone or act as a ligand to coordinate with metal ions, forming coordination polymers. For example, piperazine, a related heterocycle, readily forms polymeric compounds with Zinc(II). rsc.org The bifunctional nature of this compound offers possibilities for creating cross-linked or functionalized polymeric materials.
Supramolecular Chemistry: Supramolecular chemistry involves the study of non-covalent interactions between molecules. The piperidine ring and its functional groups can participate in various such interactions.
Molecular Recognition and Assembly: The carboxymethoxy group can engage in hydrogen bonding, while the piperidine ring can be involved in π-π stacking or charge-transfer interactions when incorporated into larger aromatic systems. researchgate.net These interactions are fundamental to creating self-assembling molecular architectures and host-guest complexes.
Metal-Organic Frameworks (MOFs): The carboxylic acid functionality, after deprotection of the Boc group, can serve as a linker to connect metal nodes, forming porous MOFs. These materials have applications in gas storage, catalysis, and sensing.
Agrochemical Research: The piperidine motif is present in many biologically active compounds, and its application in agrochemicals is a growing area of interest.
Synthesis of Bioactive Molecules: this compound serves as a versatile intermediate for synthesizing complex organic molecules, including potential new pesticides and herbicides. The piperidine scaffold can enhance the biological activity and improve the physicochemical properties of the final compound, such as its uptake and transport in plants.
Diels-Alder Reactions: The piperidine moiety can be part of structures used in synthetic routes to complex natural products, some of which may have agrochemical applications. For instance, the Diels-Alder reaction is a powerful tool for constructing polycyclic systems found in bioactive molecules. researchgate.net
The exploration of this compound and related structures in these fields is still emerging, but the inherent versatility of the piperidine scaffold promises a wide range of future applications beyond its traditional use in medicine.
Q & A
Basic Research Questions
Q. What are the optimal synthesis and purification protocols for N-Boc-4-carboxymethoxypiperidine in laboratory settings?
- Methodological Answer : Synthesis typically involves Boc-protection of the piperidine ring followed by carboxymethoxy functionalization. Key steps include:
- Using anhydrous conditions to prevent hydrolysis of the Boc group .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Monitoring reaction progress using TLC or HPLC, with purity verification by NMR (>95% purity recommended for downstream applications) .
Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer :
- FT-IR : Confirm Boc-group presence via C=O stretching (~1680–1720 cm⁻¹) and carbamate N-H (~3350 cm⁻¹) .
- NMR : Use H NMR to verify piperidine ring protons (δ 1.4–3.5 ppm) and C NMR for Boc carbonyl signals (δ 155–160 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., 228.3 g/mol for derivatives) via ESI-MS or MALDI-TOF .
- Data Contradiction Resolution : Cross-validate using X-ray crystallography if NMR/IR data are ambiguous, particularly for stereoisomers .
Q. How should N-Boc-4-carboxymoxypiperidine be stored to maintain stability, and what decomposition products form under thermal stress?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and oxidation .
- Degradation Analysis : Under thermal stress (>80°C), the Boc group decomposes, releasing CO and forming tert-butylamine derivatives. Monitor via TGA/DSC for decomposition thresholds .
Advanced Research Questions
Q. What computational approaches are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO energy gaps, identifying nucleophilic attack sites (e.g., carboxymethoxy carbonyl carbon) .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMF or THF) to predict reaction pathways and transition states .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from F NMR for fluorinated analogues) .
Q. How can this compound be utilized as a precursor in opioid analogue synthesis, and how are side reactions mitigated?
- Methodological Answer :
- Functionalization : React with aniline derivatives (e.g., 4-anilinopiperidine) under Mitsunobu conditions to form C-N bonds, preserving stereochemistry .
- Side Reaction Mitigation :
- Use Pd-catalyzed cross-coupling to avoid N-Boc deprotection during coupling steps .
- Monitor for carbamate rearrangement via LC-MS and quench intermediates with acetic anhydride .
Q. What strategies address discrepancies in reported toxicity profiles of this compound derivatives?
- Methodological Answer :
- In Silico Toxicology : Apply ADMET predictors (e.g., SwissADME) to model metabolite formation and identify potential hepatotoxic fragments .
- Experimental Validation : Conduct in vitro assays (e.g., HepG2 cell viability) for derivatives with conflicting computational data, using LC-MS to track metabolite generation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
